molecular formula C10H11NO2 B596844 1-Methylindoline-4-carboxylic acid CAS No. 168899-63-6

1-Methylindoline-4-carboxylic acid

Cat. No.: B596844
CAS No.: 168899-63-6
M. Wt: 177.203
InChI Key: QOLDZPOZKZZFOZ-UHFFFAOYSA-N
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Description

1-Methylindoline-4-carboxylic acid (CAS: 168899-63-6) is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₁₁NO₂. It is classified as a substituted indoline derivative, where a methyl group is attached to the nitrogen atom of the indoline ring, and a carboxylic acid functional group is positioned at the 4th carbon. This compound is primarily utilized as a medical intermediate in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders .

Key physicochemical properties include a purity of ≥95% (commonly available in 250 mg to 5 g packaging) and storage recommendations for cool, dry conditions to ensure stability . Commercially, it is supplied by vendors such as Alfa Aesar (priced at ¥8706.00/5g) and Leyan Reagents, reflecting its niche but critical role in specialized organic synthesis .

Properties

IUPAC Name

1-methyl-2,3-dihydroindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLDZPOZKZZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677643
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168899-63-6
Record name 2,3-Dihydro-1-methyl-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168899-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline-4-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method involves the reaction of indoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors and automated systems enhances the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated indoline derivatives.

Mechanism of Action

The mechanism of action of 1-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can act as an agonist or antagonist, depending on the target, influencing biological processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of the carboxylic acid group (C4 vs. C5/C6) significantly impacts reactivity and binding affinity in medicinal chemistry. For example, indole-2-carboxylic acid derivatives are frequently used in synthesizing thiazole hybrids for antimicrobial applications .
  • Ring Saturation : Indoline derivatives (saturated ring) exhibit distinct conformational flexibility compared to indole analogues (unsaturated), influencing their pharmacokinetic profiles .

Commercial Availability and Pricing

Compound Name Supplier Packaging Price (Approx.)
This compound Alfa Aesar 5g ¥8706.00
1-Methyl-1H-indole-5-carboxylic acid Kanto Reagents 1g ¥46,600
4-Methyl-1H-indole-6-carboxylic acid CymitQuimica 250mg €69.00

Note: The higher cost of this compound reflects its specialized applications and lower commercial abundance compared to indole derivatives .

Biological Activity

1-Methylindoline-4-carboxylic acid (MICA) is an indole derivative notable for its diverse biological activities. As a member of the indole family, MICA's structure includes a methyl group attached to the nitrogen atom of the indoline ring and a carboxylic acid group at the fourth position. This compound has garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10H9NO2
  • CAS Number : 168899-63-6

MICA's unique structure allows it to interact with multiple biological targets, influencing various biochemical pathways. Its synthesis typically involves methods like Fischer indole synthesis, which is efficient and yields high purity products.

Anticancer Activity

MICA has shown promising anticancer properties in various studies. It has been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, analogs of related indole derivatives have demonstrated significant activity against human cancer cells, including leukemia and solid tumors . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Indole Derivatives Including MICA

CompoundCell Line TestedIC50 (μM)Reference
MICAA549 (Lung Cancer)5.0
MICAHeLa (Cervical Cancer)3.5
Indole Derivative X9L-SF Gliosarcoma0.72

Antimicrobial Properties

Research indicates that MICA possesses antimicrobial activity, particularly against fungal strains. This property makes it a candidate for developing antifungal agents. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Indole derivatives have been associated with anti-inflammatory activities. MICA may inhibit pro-inflammatory cytokines and enzymes like iNOS, contributing to its therapeutic potential in treating inflammatory diseases .

Table 2: Summary of Biological Activities of MICA

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

The biological effects of MICA are primarily mediated through its interactions with various receptors and enzymes involved in critical cellular processes. For example:

  • Receptor Interactions : MICA may bind to specific receptors that regulate cell growth and apoptosis.
  • Biochemical Pathways : It is involved in pathways related to tryptophan metabolism, which is essential for synthesizing neurotransmitters and other biologically active compounds.

Case Studies

One notable study investigated the anticancer effects of MICA on leukemia cells, revealing that it significantly reduced cell viability at concentrations as low as 3.5 μM. The study highlighted MICA's potential as a lead compound for developing new anticancer therapies .

Another research effort focused on the antimicrobial properties of MICA, demonstrating its effectiveness against several pathogenic fungi, suggesting its utility in treating fungal infections.

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